N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine
Description
Overview of N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine
This compound represents a sophisticated synthetic organic compound characterized by its distinctive molecular architecture and diverse functional properties. The compound belongs to the hexadecylamine family of alkylamines, distinguished by its unique structural composition that integrates a long-chain hexadecyl group with a phenoxy-propyl intermediate segment. The chemical structure incorporates a secondary butyl group attached to a phenoxy moiety, which is further connected through a propyl linker to a terminal hexadecanamine chain, creating a molecule with both hydrophobic and amphiphilic characteristics.
The molecular framework of this compound demonstrates remarkable structural complexity, with its Chemical Abstracts Service registry number 1040687-83-9 serving as its unique identifier in chemical databases. The compound exhibits a molecular formula of C29H53NO, indicating the presence of twenty-nine carbon atoms, fifty-three hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 431.74 grams per mole. This particular combination of elements and their spatial arrangement contributes to the compound's distinctive chemical behavior and its potential for diverse applications in scientific research.
The structural design of this compound incorporates several key functional elements that define its chemical identity. The hexadecanamine portion provides a substantial hydrophobic character through its long saturated carbon chain, while the phenoxy group introduces aromatic stability and potential for pi-pi interactions. The secondary butyl substituent on the phenyl ring adds steric bulk and influences the compound's conformational preferences, while the propyl linker provides flexibility in molecular positioning and orientation.
Table 1.1: Fundamental Properties of this compound
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical trajectory of alkylamine research and synthetic organic chemistry advancement. The compound represents a culmination of decades of research into structure-activity relationships within the alkylamine family, building upon foundational work with simpler hexadecylamine derivatives and phenoxy-alkyl compounds. The synthetic methodology for producing this compound draws from established protocols for creating phenoxy intermediates and subsequent amine coupling reactions, reflecting the evolution of sophisticated organic synthesis techniques.
The historical development of compounds similar to this compound can be traced through the progression of pharmaceutical and materials science research, where researchers sought to develop molecules with enhanced specificity and improved functional properties. The integration of phenoxy groups with long-chain alkylamines represents a strategic approach to modulating molecular properties, combining the membrane-interacting capabilities of long alkyl chains with the structural diversity afforded by aromatic substitution patterns.
Research interest in this specific compound configuration likely arose from investigations into structure-function relationships within bioactive molecules, where scientists explored how different substitution patterns and chain lengths could influence molecular behavior and biological activity. The secondary butyl substitution on the phenyl ring represents a deliberate structural modification designed to investigate steric effects and conformational preferences in related compound series.
The synthetic accessibility of this compound through established organic chemistry methodologies has facilitated its incorporation into various research programs, contributing to its recognition as a valuable research tool and synthetic intermediate. The compound's emergence in scientific literature reflects the ongoing efforts to develop more sophisticated molecular architectures for addressing complex research challenges in chemistry, biology, and materials science.
Relevance in Contemporary Chemical Research
Contemporary chemical research has embraced this compound as a versatile research tool with applications spanning multiple scientific disciplines. In organic synthesis, the compound serves as a valuable reagent and intermediate, offering unique reactivity patterns derived from its complex structural architecture. The molecule's amphiphilic properties, resulting from the combination of hydrophobic alkyl chains and polar functional groups, make it particularly useful in investigations of molecular self-assembly and membrane interactions.
The compound has found significant application in proteomics research, where its structural features enable specific interactions with protein targets. Research teams utilize the molecule to study protein-lipid interactions, membrane protein behavior, and cellular uptake mechanisms. The long hexadecyl chain provides membrane-associating properties, while the phenoxy-propyl segment offers opportunities for specific molecular recognition and binding interactions.
In pharmaceutical research, this compound serves as a lead compound and synthetic intermediate for drug development programs. Scientists investigate its potential applications in drug delivery systems, where the compound's amphiphilic nature enables the formation of delivery vehicles and enhances the bioavailability of therapeutic agents. The molecule's structural complexity allows for systematic modification studies, enabling researchers to optimize pharmacological properties through strategic structural alterations.
Materials science applications have emerged as another significant area of contemporary research interest, where the compound contributes to the development of advanced functional materials. Researchers explore its use in creating specialized surfactants, liquid crystal systems, and responsive materials that exploit the molecule's unique structural characteristics. The combination of flexible alkyl chains with rigid aromatic components provides opportunities for designing materials with tunable properties and responsive behavior.
Table 1.2: Contemporary Research Applications of this compound
| Research Field | Application Area | Specific Use | Reference |
|---|---|---|---|
| Organic Chemistry | Synthetic Reagent | Catalysis and synthesis reactions | |
| Proteomics | Protein Interactions | Study of protein functions and interactions | |
| Pharmaceutical Science | Drug Development | Drug delivery system investigations | |
| Materials Science | Advanced Materials | Development of specialized chemical processes | |
| Biochemistry | Membrane Studies | Investigation of membrane-protein interactions |
Scope and Structure of the Review
This comprehensive review presents a systematic examination of this compound, encompassing its fundamental chemical properties, synthetic methodologies, and contemporary research applications. The review structure follows a logical progression from basic molecular characteristics through advanced applications, providing researchers with a thorough understanding of the compound's significance in modern chemical science.
The scope of this analysis includes detailed examination of the compound's molecular structure and chemical properties, offering insights into the relationship between structural features and functional behavior. Comprehensive coverage of synthetic approaches provides practical guidance for researchers seeking to prepare or modify the compound for specific applications. The review extensively addresses the compound's reactivity patterns and chemical transformations, enabling informed decision-making in experimental design and synthetic planning.
Contemporary research applications receive thorough treatment, with emphasis on the compound's role in advancing scientific understanding across multiple disciplines. The review examines specific case studies and research findings that demonstrate the compound's utility in addressing complex scientific challenges. Comparative analysis with structurally related compounds provides context for understanding the unique properties and advantages of this compound relative to alternative molecular architectures.
The analytical framework employed in this review emphasizes evidence-based assessment of the compound's properties and applications, drawing from diverse primary research sources and established scientific databases. Particular attention is given to ensuring accurate representation of experimental findings and avoiding speculation beyond the scope of available evidence. The review maintains focus on scientific accuracy while presenting information in an accessible format suitable for researchers across various specializations.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]hexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-21-24-30-25-27(4)31-29-23-20-19-22-28(29)26(3)6-2/h19-20,22-23,26-27,30H,5-18,21,24-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWTVMGSPSROHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC(C)OC1=CC=CC=C1C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis Methods
a. Multi-Step Organic Synthesis
The most common laboratory approach involves a sequential multi-step synthesis, as detailed in recent chemical literature and patent disclosures:
- Step 1: Formation of the Phenoxy Intermediate
Reaction of 2-(sec-butyl)phenol with an alkylating agent such as 1-bromo-3-chloropropane under basic conditions yields the phenoxypropane intermediate:
2-(sec-butyl)phenol + 1-bromo-3-chloropropane → 2-(sec-butyl)phenoxypropane
This step typically employs a base like potassium carbonate in a polar aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate nucleophilic substitution.
- Step 2: Amine Introduction
The phenoxy intermediate is then reacted with hexadecylamine (1-hexadecanamine) through nucleophilic substitution or amidation, often under reflux conditions with a suitable solvent like ethanol or toluene, to produce the target compound:
Phenoxypropane + 1-hexadecanamine → N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine
This step may involve activation of the phenoxy group via conversion to a more reactive intermediate, such as an acid chloride or an ester, to enhance coupling efficiency.
b. Reaction Conditions and Optimization
- Temperature: Typically maintained between 50°C to 120°C depending on the reaction step.
- Solvent: Polar aprotic solvents like DMF, DMSO, or ethanol.
- Catalysts: Sometimes catalysts such as potassium carbonate or sodium hydride are employed to increase reaction rates.
- Purification: Post-reaction purification involves chromatography or recrystallization to achieve high purity.
Industrial-Scale Production Methods
a. Continuous Flow and Large-Scale Batch Processes
Industrial synthesis adapts laboratory methods for scale-up, emphasizing process safety, yield maximization, and purity:
- Reactor Design: Use of continuous flow reactors allows precise control over reaction parameters and improves safety when handling reactive intermediates.
- Reagent Handling: Large quantities of reagents are prepared in controlled environments, with in-line monitoring of reaction progress via spectroscopy.
- Reaction Optimization: Conditions such as temperature, pressure, and reagent stoichiometry are optimized using Design of Experiments (DoE) techniques to enhance yield and reduce by-products.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | 2-(sec-butyl)phenol + alkylating agent | Base, solvent, reflux | Formation of phenoxy intermediate |
| 2 | Phenoxy intermediate + hexadecylamine | Elevated temperature, inert atmosphere | Final amine formation |
Key Reaction Parameters and Data
| Parameter | Laboratory Range | Industrial Range | Notes |
|---|---|---|---|
| Temperature | 50°C – 120°C | 60°C – 130°C | Ensures optimal reaction kinetics |
| Solvent | DMF, ethanol | Ethanol, toluene | Based on solubility and safety considerations |
| Reaction Time | 4 – 24 hours | 2 – 8 hours | Process efficiency optimization |
| Yield | 60% – 85% | >85% | Achieved through process optimization |
Notes on Reaction Mechanisms
- Nucleophilic substitution at the phenol derivative is facilitated by base activation.
- Amine coupling often proceeds via nucleophilic attack on activated intermediates, with the reaction driven by excess amine and elevated temperature.
- Purification involves removing residual reagents and by-products, often through chromatography, distillation, or recrystallization.
Research Findings and Data Tables
Research indicates that reaction efficiency and purity are highly dependent on parameters such as solvent choice, temperature, and reagent stoichiometry. For instance:
| Study | Key Findings | Implication |
|---|---|---|
| Patents (e.g., EP2033966A2) | Use of specific solvents and temperature ranges enhances yield | Process parameters are critical for scale-up |
| Laboratory experiments | Alkylation of phenols with alkyl halides is optimized at 80°C in DMF | Optimal temperature for nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine involves its interaction with specific molecular targets and pathways. It primarily acts by binding to proteins and altering their functions, which can affect various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-octadecanamine
- N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-dodecanamine
- N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-tetradecanamine
Uniqueness
N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long hexadecyl chain enhances its hydrophobicity, making it particularly useful in applications requiring lipid-like characteristics .
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine is a synthetic compound characterized by its complex structure and potential biological activities. With a molecular formula of C30H55NO and a molecular weight of 445.76 g/mol, this compound belongs to the family of alkylamines. Its synthesis involves multiple steps, typically beginning with the formation of a phenoxy intermediate followed by the introduction of an amine group.
Chemical Structure and Synthesis
The synthesis process for this compound typically includes:
-
Formation of the Phenoxy Intermediate :
- Reaction of 2-(sec-butyl)phenol with an alkylating agent to produce 2-(sec-butyl)phenoxybutane.
-
Amine Introduction :
- The phenoxy intermediate is reacted with 1-hexadecanamine to form the final compound.
This compound’s unique structure allows it to interact with various biological targets, leading to diverse biological activities.
This compound exhibits its biological effects through interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological processes, making it a subject of interest in pharmacological research.
Biological Studies and Findings
Research has indicated that this compound may possess various biological activities:
- Antioxidant Activity : Studies suggest that compounds in similar classes exhibit significant antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary investigations show potential antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its usefulness in combating infections.
- Cytotoxicity : Some studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine | Similar alkyl chain length | Moderate biological activity |
| N-{2-[2-(Sec-butyl)phenoxy]ethyl}-1-hexadecanamine | Shorter alkyl chain | Lower biological activity |
This table highlights how structural variations can influence the biological activity of related compounds.
Case Study 1: Antimicrobial Screening
In a laboratory setting, this compound was subjected to antimicrobial screening using the agar well diffusion method. The results indicated varying degrees of inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
A study focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated promising results. The compound exhibited significant cell death at specific concentrations, warranting further investigation into its mechanisms and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine?
- Methodological Answer : Utilize factorial design (e.g., 2^k designs) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions. Employ membrane separation technologies (e.g., nanofiltration) for purification, as described in chemical engineering frameworks . Validate purity via HPLC with UV/Vis detection and cross-reference spectral data (NMR, FTIR) to confirm structural integrity.
Q. How can solubility and stability of this compound be assessed under varying experimental conditions?
- Methodological Answer : Conduct phase-solubility studies in solvents of differing polarities (e.g., water, DMSO, hexane) using gravimetric analysis. Stability testing should involve accelerated degradation studies (e.g., exposure to UV light, elevated temperatures) with kinetic modeling (Arrhenius equation) to predict shelf-life. Monitor degradation products via LC-MS .
Q. What analytical techniques are critical for characterizing structural analogs or impurities in this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for exact mass determination with 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities. For trace impurities, employ gas chromatography coupled with tandem MS (GC-MS/MS) and reference spectral libraries .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations guide the study of this compound’s interactions with lipid bilayers or protein targets?
- Methodological Answer : Parameterize the compound using force fields (e.g., CHARMM, AMBER) and simulate interactions with lipid bilayers (e.g., DPPC membranes) or receptor-binding pockets. Analyze free energy profiles (umbrella sampling) and hydrogen-bonding networks. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
- Methodological Answer : Apply Bayesian statistical frameworks to weigh evidence from disparate datasets. Replicate experiments under standardized conditions (e.g., ISO guidelines) and perform meta-analyses to identify confounding variables (e.g., solvent effects, cell-line variability). Cross-reference with theoretical models (e.g., QSAR) to reconcile discrepancies .
Q. How can AI-driven process automation enhance scalability in synthesizing derivatives of this compound?
- Methodological Answer : Implement closed-loop systems integrating robotic liquid handlers with real-time analytics (e.g., inline FTIR). Train neural networks on historical reaction data to predict optimal reaction pathways and failure modes. Use COMSOL Multiphysics for multiphysics simulations to optimize reactor designs .
Q. What mechanistic insights can be gained from studying the compound’s degradation pathways in environmental matrices?
- Methodological Answer : Employ advanced oxidation processes (AOPs, e.g., UV/H2O2) to simulate environmental degradation. Track intermediates via time-resolved Raman spectroscopy and DFT calculations to elucidate reaction mechanisms. Correlate findings with ecotoxicity assays (e.g., Daphnia magna bioassays) .
Methodological Frameworks
- Theoretical Alignment : Anchor experiments to established theories (e.g., transition-state theory for reaction kinetics, Flory-Huggins theory for solubility) to ensure hypothesis-driven research .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + X-ray crystallography) to confirm results, minimizing instrumental bias .
- Ethical and Reproducibility Standards : Adhere to CRDC guidelines for process documentation and open-data sharing to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
